molecular formula C20H17NO2S B2781228 N-(2-phenoxyphenyl)-2-(phenylthio)acetamide CAS No. 895486-78-9

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide

Cat. No.: B2781228
CAS No.: 895486-78-9
M. Wt: 335.42
InChI Key: ZFDQDXNZWZWOAW-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxyphenyl group and a phenylthio group attached to an acetamide moiety

Scientific Research Applications

Chemistry: N-(2-phenoxyphenyl)-2-(phenylthio)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine: this compound has shown promise in preliminary studies as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for further investigation in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide typically involves the reaction of 2-phenoxybenzoic acid with thioacetic acid, followed by the introduction of an amide group. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acyl chloride intermediate. This intermediate is then reacted with an amine to form the final acetamide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyphenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

    N-(2-phenoxyphenyl)-2-(phenylthio)ethanamide: Similar structure but with an ethanamide moiety.

    N-(2-phenoxyphenyl)-2-(phenylthio)propionamide: Similar structure but with a propionamide moiety.

Uniqueness: N-(2-phenoxyphenyl)-2-(phenylthio)acetamide is unique due to its specific combination of phenoxyphenyl and phenylthio groups attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-phenoxyphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c22-20(15-24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDQDXNZWZWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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